Ftalato de dihexadecilo

Descripción general

Descripción

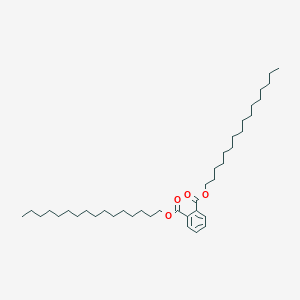

Dihexadecyl phthalate is a chemical compound with the molecular formula C40H70O4 and a molecular weight of 614.98 g/mol . It is a phthalate ester, which is a type of compound commonly used as plasticizers to increase the flexibility and durability of plastic materials. Dihexadecyl phthalate is known for its stability and resistance to degradation, making it useful in various industrial applications.

Aplicaciones Científicas De Investigación

Dihexadecyl phthalate has several scientific research applications, including:

Mecanismo De Acción

Target of Action

Dihexadecyl phthalate primarily targets nuclear receptors and membrane receptors within cells. These receptors play crucial roles in regulating gene expression and cellular signaling pathways, which are essential for maintaining cellular homeostasis and function .

Mode of Action

Dihexadecyl phthalate interacts with its targets by binding to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs) . This binding can lead to changes in the conformation of these receptors, altering their ability to regulate gene transcription. Additionally, it can interfere with membrane receptor signaling, disrupting normal cellular communication .

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Endocrine signaling pathways : By interacting with hormone receptors, dihexadecyl phthalate can disrupt the synthesis, transport, and metabolism of hormones, leading to altered endocrine functions .

- Lipid metabolism pathways : Its interaction with PPARs can influence lipid metabolism, potentially leading to metabolic disorders .

- Reproductive pathways : It can affect pathways involved in reproductive health, potentially leading to fertility issues .

Pharmacokinetics

The pharmacokinetics of dihexadecyl phthalate involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

At the molecular and cellular levels, dihexadecyl phthalate’s action can lead to:

- Endocrine disruption : Imbalances in hormone levels and functions, potentially leading to various health issues .

Action Environment

Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of dihexadecyl phthalate. For instance:

- Chemical interactions : The presence of other chemicals can either enhance or inhibit its activity through competitive binding or chemical reactions .

Understanding the mechanism of action of dihexadecyl phthalate is crucial for assessing its potential risks and developing strategies to mitigate its adverse effects on health and the environment.

Análisis Bioquímico

Cellular Effects

The cellular effects of Dihexadecyl phthalate are not well-documented. Phthalates like Di (2-ethylhexyl) phthalate (DEHP) have been shown to affect various cellular processes. For instance, DEHP exposure in early life can damage the endocrine system of offspring . DEHP could affect the fetal reproductive system by regulating the synthesis of hormones during pregnancy .

Molecular Mechanism

Phthalates are known to induce damage through a number of mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and also altering the expression and activity of the most important antioxidant enzymes .

Temporal Effects in Laboratory Settings

The temporal effects of Dihexadecyl phthalate in laboratory settings are not well-documented. Studies on Di (2-ethylhexyl) phthalate (DEHP) have shown that it has stable chemical properties and is difficult to degrade in the environment. The hydrolysis half-life of DEHP can reach several decades .

Dosage Effects in Animal Models

The effects of Dihexadecyl phthalate dosage in animal models are not well-documented. Phthalates exhibit low acute toxicity in animal models or humans with LD 50 values being between or above 1–30 g/kg body weight. In sub-chronic rodent studies, phthalates induced dose-related adverse effects in the liver and kidney .

Metabolic Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Transport and Distribution

Phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihexadecyl phthalate can be synthesized through the esterification of phthalic anhydride with hexadecanol. The reaction typically involves heating phthalic anhydride with hexadecanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of dihexadecyl phthalate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Dihexadecyl phthalate undergoes several types of chemical reactions, including:

Oxidation: Dihexadecyl phthalate can be oxidized to form phthalic acid and hexadecanol.

Substitution: Dihexadecyl phthalate can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Hydrolysis: Water with acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalysts.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Phthalic acid and hexadecanol.

Hydrolysis: Phthalic acid and hexadecanol.

Substitution: Products vary based on the nucleophile used.

Comparación Con Compuestos Similares

Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties but higher toxicity.

Dibutyl phthalate (DBP): Another common plasticizer with a shorter alkyl chain and different physical properties.

Butyl benzyl phthalate (BBP): Used in similar applications but with different chemical properties and toxicity profiles.

Uniqueness: Dihexadecyl phthalate is unique due to its long alkyl chains, which provide greater stability and resistance to degradation compared to other phthalates. This makes it particularly useful in applications requiring long-term durability and stability .

Actividad Biológica

Dihexadecyl phthalate (DHP), a member of the phthalate family, is primarily used as a plasticizer and is noted for its potential biological activities. This article explores the biological activity of DHP, focusing on its antimicrobial properties, toxicological effects, and mechanisms of action, supported by relevant case studies and research findings.

- Chemical Name: Dihexadecyl phthalate

- CAS Number: 13372-18-4

- Molecular Formula: CHO

- EC Number: 236-445-4

Table 1: Comparison of Antimicrobial Activities of Phthalates

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| Dihexadecyl Phthalate | Not extensively studied | Hypothesized to inhibit antioxidant enzymes |

| Diethyl Phthalate | Potent | Inhibits SOD, increases ROS leading to cell death |

| Di-n-butyl Phthalate | Moderate | Acetylcholinesterase inhibition |

Toxicological Effects

The toxicological profile of DHP is not as well-documented as other phthalates; however, general findings on phthalates suggest potential risks. For instance, exposure to certain phthalates has been linked to reproductive toxicity and developmental issues in animal models. A systematic review indicated that exposure to di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) disrupts testosterone-mediated development in male rats, which may have implications for human health .

Case Study: Neurodevelopmental Effects

A systematic review examined the neurodevelopmental impacts of various phthalates, including DEP. While DHP was not specifically included, the findings underscore the potential for similar compounds to affect neurodevelopment through hormonal disruption. The evidence suggests that in utero exposure to phthalates correlates with adverse developmental outcomes .

The biological activity of DHP can be understood through its interaction with cellular components:

- Oxidative Stress Induction: Similar to other phthalates, DHP may induce oxidative stress by inhibiting antioxidant enzymes.

- Hormonal Disruption: Phthalates have been shown to interfere with endocrine functions, particularly affecting testosterone levels during critical developmental windows.

- Cell Membrane Integrity: The accumulation of lipid peroxides due to oxidative stress can compromise cell membrane integrity, leading to cell death.

Propiedades

IUPAC Name |

dihexadecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-43-39(41)37-33-29-30-34-38(37)40(42)44-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCGJKBBBBNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-18-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13372-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexadecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.